[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate
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Overview
Description
[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate is a chemical compound with the molecular formula C4H12NO8P It is known for its unique structure, which includes multiple hydroxyl groups and a hydroxyamino group attached to a butyl backbone, along with a dihydrogen phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate typically involves multi-step organic synthesis. One common approach is the phosphorylation of a suitable precursor molecule, such as a hydroxyamino butyl derivative, using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as in laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydroxyamino group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the hydroxyamino group may produce primary amines. Substitution reactions can result in a variety of esters or ethers, depending on the substituents introduced.
Scientific Research Applications
[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and hydroxyamino groups enable it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its dihydrogen phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
L-Threonohydroxamate 4-Phosphate: This compound shares a similar structure with [2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate, with the presence of hydroxyl and hydroxyamino groups.
2,3,4-Trihydroxybutyl Phosphate: Lacks the hydroxyamino group but has similar hydroxyl and phosphate functionalities.
Uniqueness
The uniqueness of this compound lies in its combination of hydroxyl, hydroxyamino, and phosphate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C4H12NO8P |
---|---|
Molecular Weight |
233.11 g/mol |
IUPAC Name |
[2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H12NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-9H,1H2,(H2,10,11,12) |
InChI Key |
CSVKNYIFCYRDJM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(NO)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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